molecular formula C8H17ClN2O B2355629 4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride CAS No. 1384429-14-4

4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride

Cat. No.: B2355629
CAS No.: 1384429-14-4
M. Wt: 192.69
InChI Key: NIADQNJCAFYWQA-UHFFFAOYSA-N
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Description

4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride is a synthetic compound with the molecular formula C8H17ClN2O and a molecular weight of 192.69.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride typically involves the reaction of cyclohexanone with formaldehyde and ammonium chloride to form 4-(aminomethyl)cyclohexanone. This intermediate is then reacted with cyanamide to produce 4-(aminomethyl)cyclohexane-1-carboxamide, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, followed by purification and crystallization to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride include:

  • 4-(Aminomethyl)cyclohexanone
  • 4-(Aminomethyl)cyclohexane-1-carboxamide
  • Cyclohexanone derivatives

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(aminomethyl)cyclohexane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h6-7H,1-5,9H2,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIADQNJCAFYWQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384429-14-4
Record name 4-(aminomethyl)cyclohexane-1-carboxamide hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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